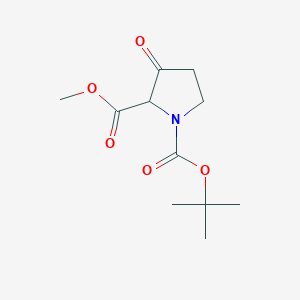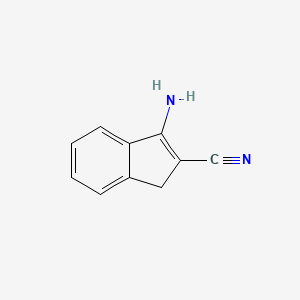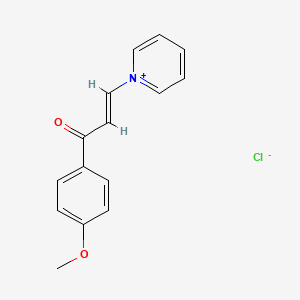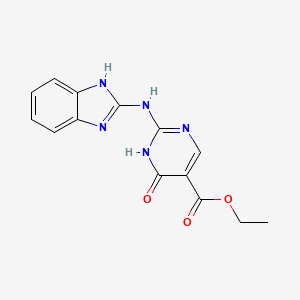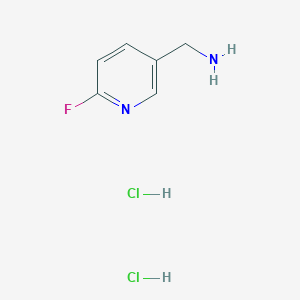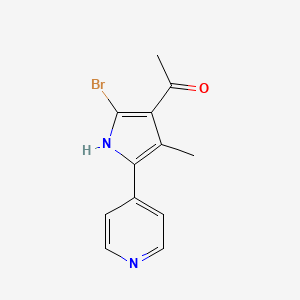
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone
Übersicht
Beschreibung
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone, commonly known as BMPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in biochemical and physiological studies. BMPE is a pyrrole-based molecule that contains a bromine atom, a methyl group, and a pyridine ring.
Wirkmechanismus
BMPE acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate, which ultimately leads to the inhibition of downstream signaling pathways. BMPE has been shown to be highly selective for certain kinases, such as PKC and PKD, and it does not inhibit other kinases, such as protein kinase A (PKA) and protein kinase B (PKB).
Biochemical and Physiological Effects:
BMPE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BMPE inhibits cancer cell proliferation and migration, suggesting that it may have potential as an anticancer agent. BMPE has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMPE in lab experiments is its selectivity for certain kinases. This allows researchers to study the specific role of these kinases in various cellular processes. However, one limitation of using BMPE is that it may not be effective against all kinases, which may limit its applicability in certain studies.
Zukünftige Richtungen
There are several future directions for research involving BMPE. One area of interest is the development of BMPE analogs with improved selectivity and potency. Another area of interest is the investigation of the role of PKC and PKD in cancer cell proliferation and migration, and the potential use of BMPE as an anticancer agent. Additionally, BMPE may have potential applications in the treatment of thrombotic disorders, and further research is needed to explore this possibility.
Wissenschaftliche Forschungsanwendungen
BMPE has been widely used in scientific research as a tool to study the activity of protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. BMPE is a potent inhibitor of protein kinases, and it has been shown to selectively inhibit the activity of certain kinases, such as protein kinase C (PKC) and protein kinase D (PKD). As a result, BMPE has been used to investigate the role of these kinases in various cellular processes, including cancer cell proliferation and migration.
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-7-10(8(2)16)12(13)15-11(7)9-3-5-14-6-4-9/h3-6,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCNNHUZRVQVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)Br)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



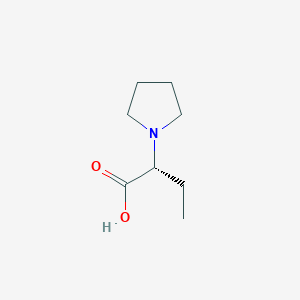
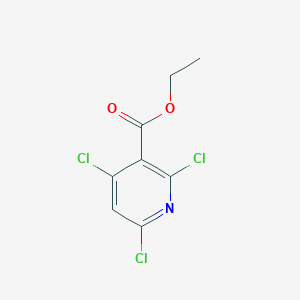
![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)
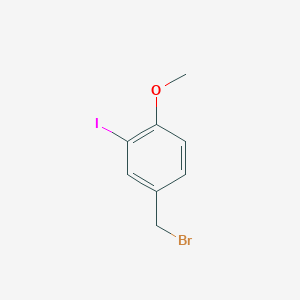
![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)



